molecular formula C17H18BrN3O B2373094 Aza(3-(4-bromophenyl)-7-ethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane CAS No. 1024885-45-7

Aza(3-(4-bromophenyl)-7-ethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane

Cat. No.: B2373094
CAS No.: 1024885-45-7
M. Wt: 360.255
InChI Key: ZTUGOPPWZDJEOW-HEHNFIMWSA-N
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Description

Aza(3-(4-bromophenyl)-7-ethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bromophenyl group, an ethyl group, and a trihydrocinnolinylidene moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aza(3-(4-bromophenyl)-7-ethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane typically involves multi-step organic reactions. The process often starts with the preparation of the bromophenyl derivative, followed by the introduction of the ethyl group and the formation of the trihydrocinnolinylidene structure. Common reagents used in these reactions include brominating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

Aza(3-(4-bromophenyl)-7-ethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Aza(3-(4-bromophenyl)-7-ethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Aza(3-(4-bromophenyl)-7-ethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane
  • Aza(3-(4-bromophenyl)-7-(2-methylpropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane
  • Aza(3-(4-bromophenyl)-7-(isopropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane

Uniqueness

Aza(3-(4-bromophenyl)-7-ethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane stands out due to its specific ethyl group and the resulting chemical properties. This unique structure may confer distinct biological activities and reactivity compared to its analogs.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the field of scientific research

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-7-ethyl-N-methoxy-7,8-dihydro-6H-cinnolin-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O/c1-3-11-8-16-14(17(9-11)21-22-2)10-15(19-20-16)12-4-6-13(18)7-5-12/h4-7,10-11H,3,8-9H2,1-2H3/b21-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUGOPPWZDJEOW-HEHNFIMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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